molecular formula C10H11N3O2 B15274142 6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid

6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid

Cat. No.: B15274142
M. Wt: 205.21 g/mol
InChI Key: GXGFYKQDTWLMEG-UHFFFAOYSA-N
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Description

6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid typically involves the reaction of pyridazine derivatives with appropriate alkynyl amines. One common method involves the nucleophilic substitution of a halogenated pyridazine with pent-1-yn-3-ylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) and a polar aprotic solvent like DMF.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or aldehydes.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and other substituted pyridazines share structural similarities.

    Indole Derivatives: Indole-based compounds also exhibit similar bioactive properties and are used in medicinal chemistry.

Uniqueness

6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-(pent-1-yn-3-ylamino)pyridazine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-7(4-2)11-9-6-5-8(10(14)15)12-13-9/h1,5-7H,4H2,2H3,(H,11,13)(H,14,15)

InChI Key

GXGFYKQDTWLMEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=NN=C(C=C1)C(=O)O

Origin of Product

United States

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